An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core properties, biological significance, and practical methodologies associated with 1-Eicosanoyl-sn-glycero-3-phosphocholine. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this lysophospholipid in their work.
Introduction
1-Eicosanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) class of lipids, is a mono-acylated glycerophospholipid. It is characterized by an eicosanoyl (20:0) fatty acid at the sn-1 position of the glycerol backbone. LPCs are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[1] While present in cell membranes in small amounts, LPCs play significant roles as signaling molecules in a variety of physiological and pathological processes.[1] Their functions are often dependent on the length and saturation of the fatty acid chain.[2]
This document will delve into the fundamental chemical and physical characteristics of 1-Eicosanoyl-sn-glycero-3-phosphocholine, explore its biological roles and known signaling pathways, and provide detailed protocols for its handling, storage, and analysis.
Part 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1-Eicosanoyl-sn-glycero-3-phosphocholine is critical for its appropriate use in experimental settings.
Chemical Structure and Identification
-
IUPAC Name: [(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[3]
-
Synonyms: LPC(20:0), 1-Arachidoyl-sn-glycero-3-phosphocholine, 20:0 Lyso PC[3]
-
Molecular Formula: C₂₈H₅₈NO₇P[3]
-
CAS Number: 108341-80-6[3]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 551.7 g/mol | PubChem |
| Physical State | Solid | PubChem |
| Melting Point | While an experimental value for 1-eicosanoyl-sn-glycero-3-phosphocholine is not readily available, similar saturated phosphatidylcholines like 1,2-distearoyl-sn-glycero-3-phosphocholine have a melting point of approximately 236°C.[4][5] It is expected that 1-eicosanoyl-sn-glycero-3-phosphocholine has a high melting point as well. | Inferred from similar compounds |
| Storage Temperature | -20°C | [6] |
| Stability | At least one year when stored properly.[6] | [6] |
Solubility
Lysophosphatidylcholines are sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] For biological experiments, aqueous solutions can be prepared by directly dissolving the lipid in aqueous buffers.[6] The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[6] Due to their amphipathic nature, LPCs can form micelles in aqueous solutions.
Part 2: Biological Significance and Mechanism of Action
Lysophosphatidylcholines, including the 20:0 species, are not merely structural components of cell membranes but are active signaling molecules with diverse biological effects.
General Roles of Lysophosphatidylcholines
LPCs are recognized as pro-inflammatory lipids and are major components of oxidized low-density lipoprotein (ox-LDL), which is implicated in the development of atherosclerosis.[2][7] They are generated through the action of phospholipase A2 on phosphatidylcholines and can be further metabolized.[1][7]
LPCs exert their effects by interacting with various receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][7] This interaction can trigger a cascade of downstream signaling events, leading to:
-
Immune cell modulation: LPCs can induce the migration of lymphocytes and macrophages and increase the production of pro-inflammatory cytokines.[2] They have also been studied as immune activators for differentiating monocytes into mature dendritic cells.[1]
-
Endothelial cell activation: They can activate endothelial cells, a key event in the early stages of atherosclerosis.[1]
-
Apoptosis: LPCs can act as "find-me" signals released by apoptotic cells to attract phagocytes.[1] They can also promote apoptosis, which can contribute to the progression of various diseases.[2]
-
Oxidative stress: LPCs can induce oxidative stress in cells.[2]
The specific functions of LPCs can be influenced by the length and degree of saturation of their fatty acid chain.[2]
Metabolic Pathway of Lysophosphatidylcholine
The diagram below illustrates the central role of phospholipase A2 in the generation of lysophosphatidylcholine from phosphatidylcholine.
Caption: Generation and signaling of lysophosphatidylcholine.
Part 3: Experimental Protocols and Methodologies
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 1-Eicosanoyl-sn-glycero-3-phosphocholine.
-
Storage of Solids: The solid compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[6]
-
Storage of Solutions: For long-term storage, it is recommended to store the lipid as a solid.[6] If a stock solution is prepared in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[8] Aqueous solutions are not recommended for storage for more than one day.[6]
Preparation of Solutions
The choice of solvent and preparation method depends on the intended application.
Workflow for Solution Preparation
Caption: Decision workflow for preparing LPC solutions.
Step-by-Step Protocol for Aqueous Solutions:
-
Weigh the desired amount of 1-Eicosanoyl-sn-glycero-3-phosphocholine in a sterile microfuge tube.
-
Add the appropriate volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration.
-
Vortex the solution vigorously.
-
If the lipid does not fully dissolve, sonicate the solution in a water bath sonicator until it becomes clear.[9]
-
Use the freshly prepared solution for experiments, as prolonged storage of aqueous solutions is not recommended.[6]
Analytical Methodologies
Lipidomics studies often employ chromatographic and mass spectrometric techniques for the analysis of LPCs.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of phospholipids.[10]
-
Column: A normal-phase silica column is often used.[11]
-
Mobile Phase: A gradient elution with a mixture of solvents such as chloroform and methanol is typically employed.[11]
-
Detection: Since LPCs lack a strong chromophore, UV detection is not ideal.[10] Evaporative Light Scattering Detection (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for detecting these compounds.[10]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of LPCs.[7]
-
Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for phospholipids.[12]
-
Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain structural information and confirm the identity of the lipid.
Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of LPCs using LC-MS.
Conclusion
1-Eicosanoyl-sn-glycero-3-phosphocholine is a valuable tool for researchers studying the diverse roles of lysophospholipids in health and disease. Its well-defined structure makes it an excellent standard for analytical studies and a useful probe for investigating the biological functions of saturated LPCs. A thorough understanding of its properties and the appropriate experimental methodologies, as outlined in this guide, is essential for obtaining reliable and reproducible results.
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Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. ResearchGate. Available at: [Link]
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Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]
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The mechanisms of lysophosphatidylcholine in the development of diseases. ResearchGate. Available at: [Link]
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PC O-16:0/18:1(9Z). LIPID MAPS. Available at: [Link]
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Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. Available at: [Link]
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1,2-Distearoyl-sn-glycero-3-phosphocholine at Best Price, High Purity DSPC. ExportersIndia. Available at: [Link]
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High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]
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Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. PubMed. Available at: [Link]
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LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSIOL с NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIV. ResearchGate. Available at: [Link]
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Structure Database (LMSD). LIPID MAPS. Available at: [Link]
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